N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1448072-83-0
VCID: VC4503423
InChI: InChI=1S/C15H16N4O2S/c1-2-18(22(20,21)14-6-5-8-16-11-14)12-13-10-17-15-7-3-4-9-19(13)15/h3-11H,2,12H2,1H3
SMILES: CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CN=CC=C3
Molecular Formula: C15H16N4O2S
Molecular Weight: 316.38

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide

CAS No.: 1448072-83-0

Cat. No.: VC4503423

Molecular Formula: C15H16N4O2S

Molecular Weight: 316.38

* For research use only. Not for human or veterinary use.

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide - 1448072-83-0

Specification

CAS No. 1448072-83-0
Molecular Formula C15H16N4O2S
Molecular Weight 316.38
IUPAC Name N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
Standard InChI InChI=1S/C15H16N4O2S/c1-2-18(22(20,21)14-6-5-8-16-11-14)12-13-10-17-15-7-3-4-9-19(13)15/h3-11H,2,12H2,1H3
Standard InChI Key BYVXVUKECJINQJ-UHFFFAOYSA-N
SMILES CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CN=CC=C3

Introduction

Chemical Identification and Physicochemical Properties

N-Ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is registered under CAS number 1448072-83-0. Its molecular structure comprises an imidazo[1,2-a]pyridine core linked to a pyridine-3-sulfonamide group via a methylene bridge, with an ethyl substituent on the sulfonamide nitrogen (Fig. 1). Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₄O₂S
Molecular Weight316.38 g/mol
Density1.67±0.1 g/cm³ (Predicted)
pKa5.40±0.60 (Predicted)

The predicted density and pKa values suggest moderate solubility in polar solvents, aligning with typical sulfonamide behavior . The imidazo[1,2-a]pyridine moiety contributes to aromatic stability, while the sulfonamide group enhances hydrogen-bonding capacity, critical for target binding.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide involves a multi-step strategy leveraging nucleophilic substitution and condensation reactions:

  • Imidazo[1,2-a]pyridine Preparation: 2-Aminopyridine derivatives react with α-bromoketones under solvent-free conditions to form the imidazo[1,2-a]pyridine core .

  • Sulfonamide Formation: The resultant imidazopyridine is treated with pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

  • N-Ethylation: The sulfonamide nitrogen is alkylated using ethyl iodide or diethyl sulfate under basic conditions.

A representative procedure yields the target compound in ~75% purity, confirmed via ¹H/¹³C NMR and mass spectrometry.

Catalytic Innovations

Recent advances employ magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@PCLH-TFA) to enhance reaction efficiency. These catalysts facilitate solvent-free syntheses at 110°C, reducing reaction times from hours to minutes while maintaining yields >85% . For instance, triarylpyridine sulfonamides synthesized via this method demonstrated high recoverability (>10 cycles) without significant activity loss .

Biological Significance and Mechanistic Insights

Antimicrobial Activity

Imidazo[1,2-a]pyridine sulfonamides exhibit potent antibacterial effects, particularly against Gram-positive pathogens. In a 2022 study, analogs of this compound showed minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Staphylococcus aureus and Enterococcus faecalis, outperforming conventional sulfonamides . The mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis .

Structural Modifications and Structure-Activity Relationships (SAR)

Modifying the sulfonamide’s nitrogen substituent significantly impacts bioactivity:

ModificationEffect on ActivitySource
Ethyl → MethylReduced antibacterial potency
Ethyl → CyclopropylImproved metabolic stability
Pyridine → BenzeneLoss of tubulin binding

The imidazopyridine ring’s planarity is critical for intercalating DNA or enzyme active sites, as demonstrated in molecular docking studies .

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